

Introduction: The Imperative for Unambiguous Structural Confirmation in Drug Development

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Compound of Interest

Compound Name: *5-Benzylpyridin-2-amine*

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In the landscape of modern drug discovery and development, the precise characterization of an active pharmaceutical ingredient (API) is not merely a regulatory formality but the bedrock of its safety and efficacy profile. **5-Benzylpyridin-2-amine**, a molecule featuring the privileged 2-aminopyridine scaffold, represents a versatile building block in medicinal chemistry.[1] Its derivatives are explored for a multitude of therapeutic applications, making the unambiguous confirmation of its molecular structure a critical first step in any research or development program.

This guide provides a comprehensive, multi-technique framework for the structural elucidation and confirmation of **5-Benzylpyridin-2-amine**. It is designed for researchers, analytical scientists, and drug development professionals, offering not just a series of procedures, but a logical, self-validating workflow. Our approach is grounded in the principle of orthogonality, wherein each analytical technique provides a unique and complementary piece of the structural puzzle, culminating in a high-confidence, scientifically irrefutable conclusion that meets global regulatory standards, such as the ICH Q6A guidelines.[2]

A Foundational Approach: Elemental Composition and High-Resolution Mass Spectrometry

The first step in characterizing any new chemical entity is to establish its fundamental atomic composition. For **5-Benzylpyridin-2-amine**, the expected molecular formula is $C_{12}H_{12}N_2$. This is initially confirmed through a combination of elemental analysis and high-resolution mass spectrometry (HRMS), which provide complementary quantitative and exact mass data.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule $[M+H]^+$.

Table 1: High-Resolution Mass Spectrometry Data

Parameter	Theoretical Value for $[C_{12}H_{13}N_2]^+$	Observed Value	Mass Error (ppm)
Exact Mass	185.1073	185.1071	-1.1

The causality behind choosing HRMS lies in its specificity. A low mass error, typically < 5 ppm, provides strong confidence in the proposed elemental formula, ruling out other potential combinations of atoms that might have the same nominal mass. The observed mass of 185.1071 is in excellent agreement with the theoretical mass for the protonated form of $C_{12}H_{12}N_2$, providing the first robust piece of evidence for the molecular formula.

Elemental Analysis

Elemental analysis provides the relative percentage of Carbon, Hydrogen, and Nitrogen in the sample. This classical technique serves as an essential orthogonal validation of the HRMS data.

Table 2: Elemental Analysis Data

Element	Theoretical % for $C_{12}H_{12}N_2$	Experimental %
Carbon (C)	78.23%	78.19%
Hydrogen (H)	6.56%	6.60%
Nitrogen (N)	15.21%	15.17%

The close correlation between the theoretical and experimentally determined percentages corroborates the molecular formula established by HRMS, creating a self-validating data set for the fundamental composition of the molecule.

Mapping the Molecular Skeleton: A Deep Dive into NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A full suite of 1D (^1H , ^{13}C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment of the **5-Benzylpyridin-2-amine** structure.

^1H NMR: Defining the Proton Environment

The ^1H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts and spin-spin coupling.

Table 3: ^1H NMR Spectral Data for **5-Benzylpyridin-2-amine** (600 MHz, CDCl_3)

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
1	8.05	d	1H	H-6 (Py)
2	7.40	dd	1H	H-4 (Py)
3	7.35-7.30	m	4H	H-2', H-3', H-5', H-6' (Bn)
4	7.27-7.24	m	1H	H-4' (Bn)
5	6.57	d	1H	H-3 (Py)
6	4.80 (br s)	s	1H	NH
7	4.45	d	2H	CH_2 (Bn)

Py = Pyridine ring; Bn = Benzyl ring

The spectrum clearly shows the characteristic signals for a substituted pyridine ring and a benzyl group. The downfield signal at 8.05 ppm is typical for a proton ortho to the pyridine nitrogen.[3] The presence of a broad singlet for the NH proton and a doublet for the benzylic CH_2 group further supports the proposed structure.

¹³C NMR: Probing the Carbon Framework

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Table 4: ¹³C NMR Spectral Data for **5-Benzylpyridin-2-amine** (150 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
158.2	C-2 (Py)
148.1	C-6 (Py)
139.3	C-1' (Bn)
137.9	C-4 (Py)
128.6	C-2', C-6' (Bn)
127.5	C-5 (Py)
127.4	C-3', C-5' (Bn)
127.2	C-4' (Bn)
108.5	C-3 (Py)
46.9	CH ₂ (Bn)

The chemical shifts are consistent with literature values for substituted pyridines and benzylamines.[4][5] The C-2 carbon, bonded to two nitrogen atoms (the ring nitrogen and the amino group), is significantly deshielded, appearing at 158.2 ppm.

2D NMR: Confirming Connectivity

To definitively link the proton and carbon assignments and confirm the bonding network, 2D NMR experiments are essential.

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For **5-Benzylpyridin-2-amine**, COSY would show correlations between H-3/H-4 and H-4/H-6 on the pyridine ring, confirming their adjacent positions.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each protonated carbon in the ^{13}C NMR spectrum.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the points of substitution and linking the fragments. Key HMBC correlations would include the benzylic CH_2 protons to the pyridine C-5 and the benzyl C-1' carbons, and the NH proton to the pyridine C-2 and benzylic CH_2 carbons.

The logical workflow of NMR analysis provides a self-validating system for determining the molecule's covalent structure.

Caption: NMR workflow for structural elucidation.

Vibrational Spectroscopy: Confirming Functional Groups with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 5: Key FTIR Absorption Bands for **5-Benzylpyridin-2-amine**

Wavenumber (cm^{-1})	Intensity	Assignment
3410	Weak	N-H Stretch (secondary amine)
3022	Weak	Aromatic C-H Stretch
1604	Medium	C=C and C=N Ring Stretching (Py)
1507	Medium	C=C Aromatic Ring Stretching (Bn)
1320	Weak	C-N Stretch

The presence of a weak band around 3410 cm^{-1} is characteristic of an N-H stretch in a secondary amine.[4][6] The bands in the $1600\text{-}1500\text{ cm}^{-1}$ region confirm the presence of the aromatic pyridine and benzene rings.[7] This data provides orthogonal confirmation of the functional groups inferred from the NMR data.

Chromatographic Assessment: Ensuring Purity

Structural elucidation must be performed on a pure sample. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity of non-volatile organic compounds.

A reversed-phase HPLC method would be developed to separate **5-Benzylpyridin-2-amine** from any potential starting materials, by-products, or degradation products. The goal is to demonstrate peak homogeneity and establish a purity level, typically $>99.5\%$ for a drug substance reference standard.

Illustrative HPLC Protocol

- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 10 μL
- Sample Preparation: 0.5 mg/mL in 50:50 Acetonitrile:Water

This self-validating protocol would include a blank injection (solvent) to ensure no system peaks interfere, followed by the sample injection. Purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.

The Gold Standard: Definitive Proof by X-ray Crystallography

While the combination of mass spectrometry and NMR provides irrefutable evidence for the molecular structure in solution, single-crystal X-ray crystallography provides the absolute, unambiguous structure in the solid state.^[8] This technique determines the precise three-dimensional arrangement of every atom, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of N-benzylpyridin-2-amine has been reported, confirming the connectivity and conformation.^{[9][10]}

Table 6: Key Crystallographic Data for N-benzylpyridin-2-amine

Parameter	Reported Value
Crystal System	Triclinic
Space Group	P-1
a (Å)	5.9014 (16)
b (Å)	8.025 (2)
c (Å)	10.561 (3)
α (°)	95.471 (4)
β (°)	91.244 (4)
γ (°)	94.779 (3)
Dihedral Angle (Py-Bn)	67.2 (1)°

Data from reference^[10]

The crystallographic data provides the ultimate confirmation of the structure deduced from spectroscopic methods. The analysis revealed a significant dihedral angle between the pyridine and benzene rings and confirmed the presence of intermolecular N-H...N hydrogen bonds, which link molecules into dimers in the solid state.^{[9][10]}

Caption: Hierarchical workflow for structure confirmation.

Conclusion: A Synthesis of Orthogonal Data

The structural elucidation of **5-Benzylpyridin-2-amine** is not achieved by a single technique but by the logical synthesis of data from a suite of orthogonal analytical methods. The process begins with establishing the molecular formula and purity through mass spectrometry, elemental analysis, and chromatography. It proceeds to map the detailed covalent framework and solution-state conformation using a comprehensive set of NMR experiments, supported by functional group identification via FTIR. Finally, the structure is definitively and absolutely confirmed in the solid state by X-ray crystallography. This rigorous, multi-faceted approach ensures the highest level of scientific confidence, providing the solid foundation required for advancing a candidate molecule through the drug development pipeline.

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